N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethylphenyl substituent at the 4-position of the thiazole ring and a pyridine-4-carboxamide group at the 2-position. The synthesis of such derivatives typically involves coupling reactions between substituted thiazole intermediates and amines or carboxylic acid derivatives under optimized conditions (e.g., using coupling reagents like HATU or EDC) .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-3-4-14(12(2)9-11)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLKKBLBXJSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-aminopyridine in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
This compound has demonstrated promising anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (chronic myeloid leukemia) cells. The mechanism primarily involves the inhibition of specific protein kinases associated with cancer cell proliferation, such as Nek2 and Hec1 .
Antimicrobial Properties
Research indicates that N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide may possess antimicrobial activity. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth, which is crucial in combating drug-resistant pathogens .
Biological Research Applications
Protein Kinase Inhibition
The compound is utilized in studies focusing on the inhibition of protein kinases involved in critical signaling pathways. This research is vital for understanding cellular processes and developing targeted therapies for various diseases, including cancer .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate how this compound interacts with specific receptors. These studies help elucidate its binding affinity and potential efficacy as a therapeutic agent .
Chemical Research Applications
Synthesis of Complex Molecules
this compound serves as a valuable building block in synthetic organic chemistry. It can be used to create more complex molecules with potential pharmacological properties .
Analytical Chemistry Reference Standard
This compound is also employed as a reference standard in analytical chemistry for the development and validation of analytical methods .
Industrial Applications
While specific industrial applications are less documented, the compound's synthesis can be scaled up for potential use in pharmaceutical manufacturing processes. Optimizing reaction conditions for high yield and purity remains a focus for industrial chemists.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound against various cancer cell lines using the Sulforhodamine B assay. Results showed significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial activity of derivatives of this compound against multiple pathogens. The results demonstrated that certain derivatives had potent activity against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant organisms .
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide involves the inhibition of specific protein kinases, such as Nek2 and Hec1 . These kinases play crucial roles in cell division and proliferation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding sites of these kinases, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide and related thiazole derivatives:
Key Structural Differences and Implications
Pyridine-4-carboxamide (target) vs.
Synthetic Efficiency :
- The target compound’s synthesis likely mirrors methods in , achieving moderate yields (e.g., 35–50% in similar analogs), whereas biphenyl derivatives (e.g., Compound 7) require Suzuki coupling, yielding >95% purity but demanding palladium catalysts .
Biological Selectivity :
- Compounds with bulky substituents (e.g., biphenyl in ) show enhanced antiproliferative activity, while polar groups (e.g., 4-hydroxy-3-methoxyphenyl in ) favor anti-inflammatory effects via COX/LOX inhibition. The target compound’s dimethylphenyl group may balance lipophilicity and selectivity for membrane-bound targets.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Structural Features
- Thiazole Ring : Contributes to biological activity.
- Pyridine Carboxamide : Enhances interaction with biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Notably, it has shown activity against:
- Nek2 : A kinase implicated in cancer cell proliferation.
- Hec1 : Involved in the regulation of mitosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effectiveness against selected cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 1.61 | Effective against breast cancer cells |
| HeLa | 1.98 | Exhibits cytotoxic effects in cervical cancer |
| K562 | 2.45 | Active against chronic myeloid leukemia |
*Data sourced from recent studies on thiazole derivatives and their anticancer properties .
Other Biological Activities
In addition to its anticancer potential, this compound has been investigated for other activities:
- Antimicrobial Effects : Preliminary studies suggest it may possess antibacterial properties against Gram-positive and Gram-negative bacteria .
- Protein Kinase Inhibition : Its role in inhibiting various kinases suggests potential applications in treating diseases linked to aberrant kinase activity .
Study 1: Anticancer Efficacy
A study evaluating the compound's effect on MDA-MB-231 cells reported a significant reduction in cell viability (39.8% compared to untreated controls), indicating strong anticancer properties . The study highlighted the structure-activity relationship (SAR), emphasizing the importance of the thiazole moiety.
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that this compound interacts with Nek2 and Hec1 through hydrophobic contacts and hydrogen bonding, which are critical for its inhibitory action .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Activity | Notes |
|---|---|---|
| N-(2,4-Dimethylphenyl)formamide | Moderate anticancer activity | Lacks thiazole moiety |
| N-(2,4-Dimethylphenyl)thiazol-2-yliconitinamide | Stronger cytotoxic effects | Different substituents alter activity |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | EDCI, HOBt, DMF, 24h, RT | 65–70 | 95% |
| Final purification | Ethanol/water recrystallization | 85 | ≥98% |
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of saturated DMSO solutions.
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELX programs (e.g., SHELXL) for structure solution and refinement. Metrics include R-factor (<0.05) and mean C–C bond length deviations (±0.003 Å) .
Advanced: What mechanistic evidence supports INH1’s inhibition of the Hec1/Nek2 mitotic pathway?
Answer:
INH1 disrupts the Hec1/Nek2 interaction, critical for spindle checkpoint regulation:
Q. Table 2: Mechanistic Data
| Assay | Result | Reference |
|---|---|---|
| Nek2 protein reduction (Western blot) | 50–70% at 20 μM | |
| Nek2 kinase inhibition (IC₅₀) | 12 μM | |
| Mitotic arrest (flow cytometry) | 40% cells in G2/M phase |
Advanced: How do in vivo efficacy studies design and validate INH1’s antitumor activity?
Answer:
- Model : MDA-MB-468 xenografts in nude mice (n=8/group).
- Dosage : 100 mg/kg, intraperitoneal, 5× weekly for 3 weeks.
- Endpoints : Tumor volume reduction (60–70% vs. control), histopathology (necrosis scoring), and toxicity (body weight stability) .
Critical Note : Pharmacokinetic studies (plasma half-life = 2.1h) suggest frequent dosing is required to maintain therapeutic levels .
Advanced: What structural modifications enhance INH1’s potency or reduce off-target effects?
Answer:
Q. Table 3: SAR Highlights
| Modification | Effect | Reference |
|---|---|---|
| 4-Cl substitution | IC₅₀ reduced to 7 μM | |
| Trifluoromethyl addition | t₁/₂ increased to 3.8h |
Advanced: How should researchers address contradictions in reported GI₅₀ values across cell lines?
Answer:
GI₅₀ variability (10–21 μM) arises from:
- Cell line heterogeneity : MDA-MB-468 (BRCA1-mutant) vs. MCF-7 (ER+).
- Assay conditions : Serum concentration (10% FBS vs. serum-free) alters drug uptake .
Recommendation : Standardize assays using CLSI guidelines and include positive controls (e.g., paclitaxel) .
Advanced: What combinatorial strategies amplify INH1’s efficacy while mitigating toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
